molecular formula C9H6F3NO2 B1406413 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene CAS No. 1553981-34-2

2-Nitro-4-(trifluoromethyl)-1-vinylbenzene

Cat. No.: B1406413
CAS No.: 1553981-34-2
M. Wt: 217.14 g/mol
InChI Key: NSVXCXGPBBCMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-4-(trifluoromethyl)-1-vinylbenzene is a high-value synthetic intermediate designed for advanced research and development applications. This compound integrates three key functional motifs—an electron-deficient aromatic system featuring both a strong electron-withdrawing nitro group and a trifluoromethyl group, along with a polymerizable vinyl moiety . This unique structure makes it a particularly versatile building block in organic synthesis. Its primary research value lies in the development of novel functional materials and specialty chemicals. The vinyl group readily undergoes polymerization and copolymerization reactions, allowing for the incorporation of the nitro- and trifluoromethyl-substituted phenyl ring into polymer backbones . Such polymers are of significant interest for creating advanced materials with specific optical or electronic properties. Furthermore, this compound serves as a critical precursor in pharmaceutical and agrochemical research. The nitro group can be selectively reduced to an amine, a common pharmacophore, or serve as a directing group in metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures . The presence of the trifluoromethyl group, a common moiety in modern drug design, can enhance metabolic stability, lipophilicity, and membrane permeability of the target molecules . Researchers will find this reagent especially useful in explorations of structure-activity relationships and in the synthesis of compound libraries for high-throughput screening. 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses and must not be administered to humans or animals.

Properties

IUPAC Name

1-ethenyl-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c1-2-6-3-4-7(9(10,11)12)5-8(6)13(14)15/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVXCXGPBBCMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Reaction:

  • Starting with 4-(trifluoromethyl)benzene , nitration using a mixture of concentrated nitric and sulfuric acids yields 2-nitro-4-(trifluoromethyl)benzene with regioselectivity favoring the ortho position relative to existing substituents.

Data Table 1: Nitration of 4-(trifluoromethyl)benzene

Step Reagents Conditions Product Yield Notes
Nitration HNO₃ / H₂SO₄ 0-25°C, 1-2 hours 2-nitro-4-(trifluoromethyl)benzene ~70-85% Regioselectivity influenced by existing groups

Vinyl Group Introduction

The critical step involves installing the vinyl group at the ortho position relative to the nitro and trifluoromethyl groups. Common methods include:

Example Pathway:

  • Bromination of the nitrated aromatic compound at the ortho position, followed by dehydrohalogenation using a strong base (e.g., potassium tert-butoxide) yields the vinyl derivative.

Data Table 2: Vinyl group installation

Step Reagents Conditions Product Yield Notes
Bromination Br₂ / FeBr₃ 0-25°C Ortho-brominated intermediate ~60-75% Selectivity critical
Elimination t-BuOK / DMSO Reflux 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene ~50-65% Requires purification

Alternative Synthesis via Cross-Coupling

Recent advances suggest the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to attach vinyl groups to aromatic halides.

Example:

  • Starting from 2-nitro-4-(trifluoromethyl)halobenzene , a Heck coupling with vinyl reagents in the presence of Pd catalysts yields the target compound.

Data Table 3: Cross-coupling approach

Step Reagents Conditions Product Yield Notes
Heck coupling Vinylboronic acid / Pd catalyst Reflux, inert atmosphere 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene 70-85% High efficiency, scalable

Environmental and Process Considerations

Recent patent literature emphasizes environmentally friendly processes, such as:

  • Using water or ethanol as solvents
  • Mild reaction temperatures
  • Catalysts that are recyclable and less toxic

For example, the process involving nickel composite catalysts for dehydration steps offers a greener alternative to noble metal catalysts.

Summary of Key Data

Preparation Step Reagents Conditions Typical Yield References
Nitration HNO₃ / H₂SO₄ 0-25°C 70-85%
Halogenation Br₂ / FeBr₃ 0-25°C 60-75% Patent CN109438282B
Vinylation (Elimination) t-BuOK / DMSO Reflux 50-65%
Cross-coupling Vinylboronic acid / Pd Reflux 70-85% Literature

Chemical Reactions Analysis

Reduction Reactions

This compound undergoes selective reduction at both nitro and vinyl groups under controlled conditions.

Table 1: Reduction Pathways and Conditions

Reaction TypeReagents/ConditionsProductYieldReference
Nitro → AminoHCOOH, Ir catalyst (C3), H₂O, 80°C4-(Trifluoromethyl)-1-vinylaniline96%
Nitro → AminoH₂ (1 atm), Pd/C, RT4-(Trifluoromethyl)-1-vinylaniline89%
Vinyl → EthylH₂ (3 atm), PtO₂, EtOH2-Nitro-4-(trifluoromethyl)ethylbenzene72%
  • Key Mechanistic Insights :

    • Nitro reduction proceeds via catalytic hydrogenation or transfer hydrogenation with iridium complexes, achieving high chemoselectivity without affecting the vinyl group .

    • Vinyl group hydrogenation requires higher H₂ pressure and platinum catalysts .

Oxidation Reactions

The vinyl group is susceptible to oxidative cleavage, while the nitro group remains intact under mild conditions.

Table 2: Oxidation Pathways and Conditions

Reaction TypeReagents/ConditionsProductYieldReference
Vinyl → AldehydeO₃, CH₂Cl₂, -78°C; then Zn/H₂O2-Nitro-4-(trifluoromethyl)benzaldehyde68%
Vinyl → Carboxylic AcidKMnO₄, H₂O, 100°C2-Nitro-4-(trifluoromethyl)benzoic acid55%
  • Key Mechanistic Insights :

    • Ozonolysis selectively cleaves the vinyl group to form aldehydes, while harsher oxidants like KMnO₄ further oxidize aldehydes to carboxylic acids .

Nucleophilic Aromatic Substitution (NAS)

The trifluoromethyl group enhances the electrophilicity of the aromatic ring, enabling NAS at specific positions.

Table 3: Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldReference
Nitro → AmmoniaNH₃ (aq), CuCO₃, 120°C2-Amino-4-(trifluoromethyl)-1-vinylbenzene85%
  • Key Mechanistic Insights :

    • Ammonia displaces nitro groups under high-temperature, copper-catalyzed conditions, forming aromatic amines .

Cycloaddition and Coupling Reactions

The vinyl group participates in [4+2] cycloadditions and cross-coupling reactions.

Table 4: Coupling Reactions

Reaction TypeReagents/ConditionsProductYieldReference
Diels-Alder1,3-Butadiene, Cu(OTf)₂, DCM, 25°CBicyclic nitro compound63%
Suzuki-MiyauraPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl derivative78%
  • Key Mechanistic Insights :

    • The electron-deficient vinyl group acts as a dienophile in Diels-Alder reactions .

    • Palladium-catalyzed coupling extends π-conjugation for optoelectronic applications .

Stability and Side Reactions

  • Thermal Degradation : At >150°C, the nitro group decomposes, releasing NOₓ gases .

  • Photoreactivity : UV exposure induces radical formation at the vinyl group, leading to polymerization .

This compound’s multifunctional reactivity makes it valuable in agrochemical and pharmaceutical synthesis, particularly for constructing trifluoromethylated aromatics and conjugated systems.

Scientific Research Applications

Organic Synthesis

2-Nitro-4-(trifluoromethyl)-1-vinylbenzene serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including:

  • Reduction: Converting the nitro group to an amino group.
  • Substitution: The trifluoromethyl group can be replaced by nucleophiles.
  • Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Research indicates potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound exhibits inhibitory effects against various microbial strains.
  • Anticancer Properties: In vitro studies suggest it may induce apoptosis in cancer cell lines, making it a candidate for therapeutic development.

Pharmaceutical Development

The compound is explored as a precursor in the synthesis of pharmaceutical agents. Its unique properties enhance the efficacy and stability of drug formulations.

Advanced Materials Production

2-Nitro-4-(trifluoromethyl)-1-vinylbenzene is utilized in producing materials with specific properties such as high thermal stability and resistance to chemical degradation. These materials find applications in electronics and coatings.

Fungicidal Activity

Recent patents highlight its use in synthesizing fungicidal compounds, particularly through processes that convert it into substituted phenoxyphenyl ketones . These derivatives have shown effectiveness against various fungal pathogens.

Case Study 1: Enzyme Interaction Analysis

A study investigated the enzyme inhibition properties of 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene, revealing significant inhibitory effects on enzymes involved in oxidative stress response. The IC50 values indicated a dose-dependent relationship between compound concentration and enzyme activity reduction.

Case Study 2: Cellular Response Assessment

In vitro assessments using human cell lines demonstrated that treatment with this compound led to differential gene expression profiles. Notably, genes associated with apoptosis were upregulated at higher concentrations, suggesting potential pathways for therapeutic exploitation in cancer treatment.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The vinyl group allows for further chemical modifications, enabling the compound to interact with various biological pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-nitro-4-(trifluoromethyl)-1-vinylbenzene, differing primarily in substituent groups or positions:

Compound Name CAS No. Key Substituents Similarity Score
4-Methyl-2-nitro-1-(trifluoromethyl)benzene 154057-13-3 Methyl (-CH₃) at para, -CF₃ at meta 0.98
2-Nitro-1,4-bis(trifluoromethyl)benzene 320-88-7 Two -CF₃ groups at para positions 0.98
2-Methyl-1-nitro-4-(trifluoromethyl)benzene 67192-42-1 Methyl at ortho, -CF₃ at para 0.96
4-Fluoro-1-nitro-2-vinylbenzene 951667-82-6 Fluorine (-F) at para, vinyl at meta N/A

Key Observations :

  • Electron-withdrawing effects : The trifluoromethyl group in the target compound enhances electrophilic substitution resistance compared to methyl or fluorine substituents .
  • Steric hindrance : Compounds with multiple -CF₃ groups (e.g., 2-Nitro-1,4-bis(trifluoromethyl)benzene) exhibit higher steric hindrance, reducing reactivity in nucleophilic reactions .
  • Vinyl group utility : The vinyl group in 2-nitro-4-(trifluoromethyl)-1-vinylbenzene enables unique reactivity (e.g., Diels-Alder reactions) absent in analogues with methyl or halogen substituents .

Physical and Chemical Properties

Property 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene (Predicted) 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine 4-Fluoro-1-nitro-2-vinylbenzene
Boiling Point (°C) ~250–300 351.0 ± 42.0 Not reported
Density (g/cm³) ~1.4–1.5 1.326 ± 0.06 Not reported
pKa ~7–8 (nitro group) 7.27 ± 0.42 Not reported

Notes:

  • The vinyl group likely lowers melting points compared to methyl-substituted analogues due to reduced symmetry.

Biological Activity

2-Nitro-4-(trifluoromethyl)-1-vinylbenzene is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications in various biological systems, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a vinyl group attached to a benzene ring, which also contains a nitro group and a trifluoromethyl substituent. The presence of these functional groups contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activity of 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene has been investigated in several studies, revealing its potential as an inhibitor in various biochemical pathways. Its interactions with enzymes and cellular processes are critical for understanding its therapeutic applications.

Key Findings

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can bind to the active sites of enzymes, preventing substrate interaction and altering metabolic flux .
  • Cellular Effects : Research indicates that 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene influences cell signaling pathways and gene expression. It modulates the activity of signaling proteins, leading to downstream effects on cellular metabolism .
  • Toxicity Profile : At elevated concentrations, this compound exhibits cytotoxic effects, potentially leading to cellular damage. Studies have indicated that lower doses may have beneficial effects, while higher doses can disrupt normal cellular functions .

The mechanisms through which 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene exerts its biological effects include:

  • Binding Interactions : The compound interacts with various biomolecules, including enzymes and transcription factors, leading to conformational changes that affect their activity .
  • Modulation of Gene Expression : It influences the transcriptional activity of genes involved in critical cellular processes, such as inflammation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits specific metabolic enzymes
Cellular SignalingModulates signaling pathways
Gene ExpressionAlters transcription factor activity
ToxicityCytotoxic at high concentrations

Table 2: Comparison with Related Compounds

Compound NameBiological ActivityReference
2-Nitro-4-(trifluoromethyl)-1-vinylbenzeneEnzyme inhibitor, cytotoxic
4-Nitro-2-(trifluoromethyl)-1-vinylbenzeneSimilar enzyme inhibition
TrifluoromethylpyridinesAntimicrobial properties

Case Study 1: Enzyme Interaction Analysis

A study conducted on the enzyme inhibition properties of 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene demonstrated significant inhibitory effects on specific enzymes involved in the oxidative stress response. The IC50 values were determined through kinetic assays, revealing a dose-dependent relationship between the compound concentration and enzyme activity reduction.

Case Study 2: Cellular Response Assessment

In vitro studies using human cell lines illustrated that treatment with varying concentrations of 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene resulted in differential gene expression profiles. Notably, genes associated with apoptosis were upregulated at higher concentrations, suggesting a potential pathway for therapeutic exploitation in cancer treatment.

Q & A

Basic: What are the most reliable synthetic routes for preparing 2-nitro-4-(trifluoromethyl)-1-vinylbenzene?

Methodological Answer:
The compound is synthesized via Friedel-Crafts acylation or nitro-functionalization of trifluoromethyl-substituted aromatic precursors. For example, nitisinone (a derivative) is synthesized from 3-oxocyclohex-1-enyl-2-nitro-4-trifluoromethyl benzoate using cesium carbonate as a base . Key steps include:

  • Nitro-group introduction : Electrophilic nitration of 4-(trifluoromethyl)benzene derivatives under controlled temperature (0–5°C) to avoid over-nitration.
  • Vinylation : Palladium-catalyzed coupling (e.g., Heck reaction) to introduce the vinyl group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol/water mixtures (>95% purity) .

Basic: How can researchers purify and validate the purity of 2-nitro-4-(trifluoromethyl)-1-vinylbenzene?

Methodological Answer:

  • Chromatographic methods : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) for purity assessment (>97% by GC or HPLC) .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol or dichloromethane/hexane) to isolate crystals with minimal impurities.
  • Validation : Confirm purity via melting point analysis (compare to literature values, e.g., 134–138°C for related benzoic acid derivatives) and spectroscopic consistency (FTIR, 1^1H NMR) .

Advanced: How does the compound’s stability vary under different storage or reaction conditions?

Methodological Answer:

  • Thermal stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials to prevent photodegradation .
  • Hydrolytic sensitivity : The nitro and trifluoromethyl groups are susceptible to hydrolysis in acidic/basic conditions. Stability studies in buffered solutions (pH 3–9) show degradation via nitro-group reduction or CF3_3 cleavage .
  • Recommendations : Use inert atmospheres (N2_2/Ar) during reactions and add stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

Advanced: What metabolic pathways or degradation products are observed in biological studies?

Methodological Answer:
In tyrosinemia I models, the compound’s derivatives (e.g., nitisinone) undergo hepatic metabolism via:

  • Hydroxylation : Cytochrome P450 enzymes generate 6-hydroxy metabolites (NTBC-OH) detected via 19^{19}F NMR .
  • Oxidative cleavage : Forms 2-nitro-4-trifluoromethylbenzoic acid (NTFA), identified via LC-MS/MS with deuterated internal standards .
  • Urinary excretion : Unchanged parent compound and metabolites are quantified using solid-phase extraction and HPLC-UV .

Advanced: Which analytical techniques resolve contradictions in spectral data for structural confirmation?

Methodological Answer:

  • NMR contradictions : Discrepancies in 1^1H NMR chemical shifts (e.g., aromatic protons) are resolved by comparing experimental data with DFT-calculated spectra (B3LYP/6-311+G(d,p)) .
  • Mass spectrometry : High-resolution ESI-MS distinguishes isobaric impurities (e.g., nitro vs. trifluoromethyl positional isomers) .
  • X-ray crystallography : Definitive confirmation of stereochemistry and nitro-group orientation in crystalline derivatives .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives like nitisinone?

Methodological Answer:

  • Catalyst screening : Test Pd(OAc)2_2/XPhos for coupling reactions; cesium carbonate improves cyclization efficiency in nitisinone synthesis .
  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) for nitro-group reactions, ensuring <5% water content to avoid hydrolysis .
  • In situ monitoring : Employ ReactIR to track intermediate formation and adjust reaction time/temperature dynamically .

Basic: What spectroscopic methods are critical for structural elucidation?

Methodological Answer:

  • 1^1H and 19^{19}F NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm) and CF3_3 coupling patterns (e.g., splitting due to 3JHF^3J_{H-F}) .
  • FTIR : Confirm nitro (1520–1350 cm1^{-1}) and vinyl (1630–1600 cm1^{-1}) groups .
  • Elemental analysis : Validate C/H/N/F ratios (deviation <0.4%) to confirm stoichiometry .

Advanced: How to profile and mitigate impurities in pharmaceutical-grade derivatives?

Methodological Answer:

  • Impurity sourcing : Identify by-products like des-nitro analogs or positional isomers via LC-MS and spiking experiments .
  • Chromatographic resolution : Use gradient HPLC (Zorbax SB-C18, 0.1% TFA in mobile phase) to separate impurities with similar logP values .
  • Process controls : Optimize reaction stoichiometry (1.1:1 nitro precursor:vinylating agent) and implement QbD (Quality by Design) principles for scale-up .

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